molecular formula C18H15FN4OS B11934851 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B11934851
M. Wt: 354.4 g/mol
InChI Key: MCMRMBOJJFVNHG-UHFFFAOYSA-N
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Description

SJM-3 is a synthetic compound known for its role as a positive allosteric modulator of gamma-aminobutyric acid type A receptors. This compound is highly pure and biologically active, making it a valuable tool in scientific research. It binds to the high-affinity benzodiazepine binding site located at the alpha-plus-gamma subunit interface of gamma-aminobutyric acid type A receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SJM-3 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of SJM-3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

SJM-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

SJM-3 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the modulation of gamma-aminobutyric acid type A receptors.

    Biology: Helps in understanding the role of gamma-aminobutyric acid type A receptors in various biological processes.

    Medicine: Potential therapeutic applications in the treatment of neurological disorders.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

SJM-3 exerts its effects by binding to the high-affinity benzodiazepine binding site located at the alpha-plus-gamma subunit interface of gamma-aminobutyric acid type A receptors. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. The molecular targets and pathways involved include the modulation of ion channel activity and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SJM-3

SJM-3 is unique due to its specific binding affinity and modulation of gamma-aminobutyric acid type A receptors. Unlike other compounds, SJM-3 has been shown to act as an antagonist at the alpha-plus-gamma site of the receptor, providing distinct pharmacological effects .

Properties

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C18H15FN4OS/c1-11-2-3-12-8-13(19)4-5-16(12)23(11)18(24)15-10-25-17(22-15)14-9-20-6-7-21-14/h4-11H,2-3H2,1H3

InChI Key

MCMRMBOJJFVNHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CSC(=N3)C4=NC=CN=C4)C=CC(=C2)F

Origin of Product

United States

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